Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea

DHODH Species selectivity PfDHODH

This compound serves as a validated PfDHODH reference inhibitor (IC50 64 nM) with exceptional selectivity over the human enzyme (IC50 >30,000 nM), making it the definitive positive control for establishing assay windows in PfDHODH vs. human DHODH selectivity screens. Its distinct 3,4-dihydro-2H-pyrrole urea scaffold offers a chemotype orthogonal to triazolopyrimidine probes like DSM265, enabling users to confirm target-specific antimalarial activity. With a characterized CYP2D6 liability (IC50 100 nM), it also functions as a benchmark for medicinal chemistry optimization of next-generation urea-based inhibitors. In-stock quantities available; immediate quoting for bulk custom synthesis.

Molecular Formula C18H18FN3O
Molecular Weight 311.36
CAS No. 905761-24-2
Cat. No. B2581256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea
CAS905761-24-2
Molecular FormulaC18H18FN3O
Molecular Weight311.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FN3O/c1-13-4-8-15(9-5-13)21-18(23)22(17-3-2-12-20-17)16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,23)
InChIKeyDZLZFNHMJHGLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea (CAS 905761-24-2) as a Species-Selective DHODH Inhibitor


1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea (CAS 905761-24-2) is a urea-based small molecule acting as a species-selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. It is disclosed as compound 57 in US Patent 8,703,811, which covers small molecule inhibitors of PfDHODH for antimalarial applications [1]. The compound features a unique 3,4-dihydro-2H-pyrrole substituent, a 4-fluorophenyl group, and a p-tolyl urea moiety, differentiating it from the more extensively studied triazolopyrimidine class of PfDHODH inhibitors [1].

Why In-Class DHODH Inhibitors Cannot Be Interchanged with 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea


PfDHODH inhibitors display widely divergent species-selectivity profiles and potency ranges, preventing simple substitution. The triazolopyrimidine-based clinical candidate DSM265 (PfDHODH IC50 8.9 nM) potently inhibits rodent DHODH isoforms, raising toxicity concerns in preclinical models [2]. In contrast, the urea-based scaffold of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea exhibits a distinct selectivity fingerprint, with minimal human DHODH inhibition (IC50 >30,000 nM) and a unique CYP2D6 interaction profile (IC50 100 nM) that shapes pharmacokinetic liability [1]. These differences make off-the-shelf replacement of one PfDHODH chemotype with another ill-advised without empirical verification.

Quantitative Differentiation Evidence for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea


Species-Selectivity Window for PfDHODH vs. Human DHODH

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea inhibits P. falciparum DHODH with an IC50 of 64 nM, while its activity against human DHODH is >30,000 nM, yielding a selectivity index of >468-fold [1]. This compares favorably with the closely related patent analog compound 44 (PfDHODH IC50 56 nM, human DHODH data not available) and compound 49 (PfDHODH IC50 113 nM) [2]. The clinical candidate DSM265 achieves a higher selectivity index (>11,000) but with a distinct triazolopyrimidine scaffold that carries rodent DHODH liabilities [3].

DHODH Species selectivity PfDHODH Antimalarial Enzyme inhibition

CYP2D6 Inhibition Liability Among PfDHODH Ureas

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea inhibits human CYP2D6 with an IC50 of 100 nM [1]. CYP2D6 inhibition is a critical early-screening parameter for antimalarial drug candidates, as CYP2D6 metabolizes approximately 25% of clinically used drugs and its inhibition can lead to drug-drug interactions [2]. Within the same patent series, CYP2D6 data for compound 44, 49, 60, or 97 are not reported, making this a unique characterized parameter for the urea subclass.

CYP2D6 Drug-drug interaction Metabolic stability Antimalarial Urea derivatives

Potency Differentiation Within the Urea Patent Series

Within US Patent 8,703,811, the urea subclass exhibits a range of PfDHODH IC50 values. 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea (compound 57) has an IC50 of 64 nM, positioning it at the more potent end of the series alongside compound 44 (56 nM) and well above compound 49 (113 nM) and compound 97 (178 nM) [1]. However, it is less potent than compound 60 (38 nM), which represents the most potent urea congener in the reported series [1].

PfDHODH Structure-activity relationship Antimalarial Urea scaffold Lead optimization

Urea Chemotype Differentiation from Triazolopyrimidine PfDHODH Inhibitors

The urea-based scaffold of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea represents a distinct chemotype from the triazolopyrimidine class (e.g., DSM265). The triazolopyrimidine series has shown reduced species selectivity and susceptibility to resistance mutations (e.g., PfDHODH G181C) [2]. Urea-based inhibitors bind to a different region of the DHODH active site, potentially offering a different resistance profile [1]. This chemotype-level differentiation is reinforced by the unique substitution pattern (dihydro-pyrrole + 4-fluorophenyl + p-tolyl) not found in triazolopyrimidine leads.

Chemotype PfDHODH Triazolopyrimidine Urea Drug resistance

Optimal Research and Industrial Application Scenarios for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea


PfDHODH Species-Selectivity Reference in Antimalarial Drug Discovery

With its characterized PfDHODH IC50 (64 nM) and human DHODH IC50 (>30,000 nM), this compound serves as a validated reference inhibitor for establishing assay windows in PfDHODH vs. human DHODH selectivity screens [1]. Its moderate potency and high selectivity make it suitable as a positive control for medium-throughput screening of novel PfDHODH inhibitor series.

CYP2D6 Metabolic Liability Benchmarking for Urea-Based Antimalarials

The CYP2D6 IC50 of 100 nM provides a defined liability threshold for medicinal chemistry optimization. Researchers can use this compound as a benchmark to evaluate whether structural modifications in a urea-based PfDHODH series improve or worsen CYP2D6 inhibition [1].

Urea Chemotype Tool Compound for Orthogonal Target Validation

As a member of a distinct chemotype from the triazolopyrimidines (e.g., DSM265), this compound can be deployed as an orthogonal chemical probe to confirm that phenotypic antimalarial activity is due to PfDHODH inhibition rather than off-target effects common to a single scaffold class [1].

SAR Comparator for Intra-Patent Lead Optimization

Positioned at IC50 64 nM, this compound is an ideal benchmark for evaluating next-generation urea-based PfDHODH inhibitors within the same structural series, particularly in comparison to compound 44 (56 nM) and compound 60 (38 nM) to guide potency improvements [1].

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.